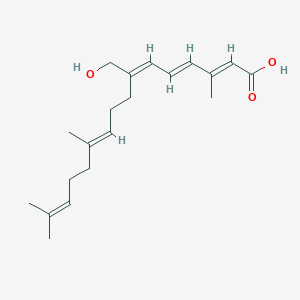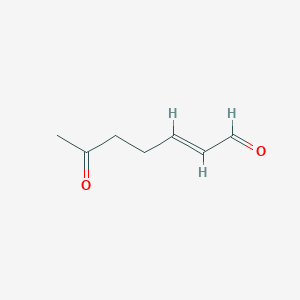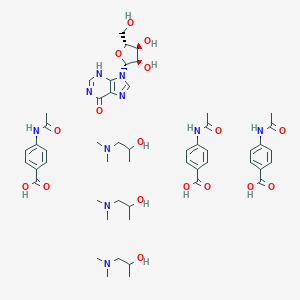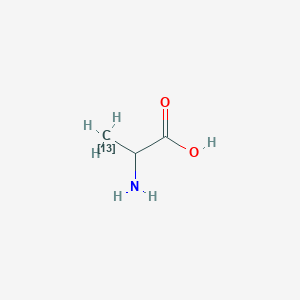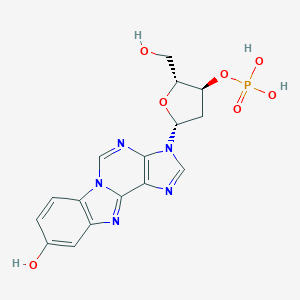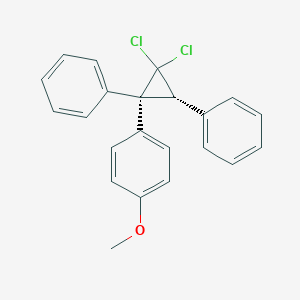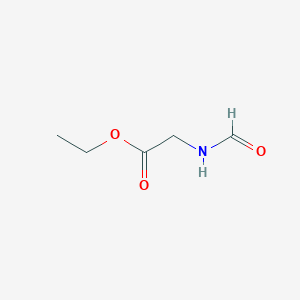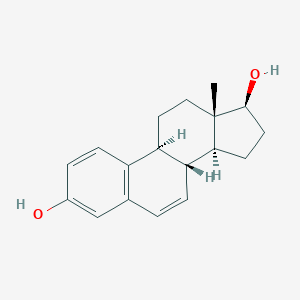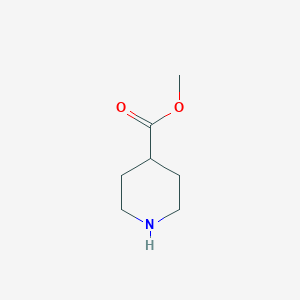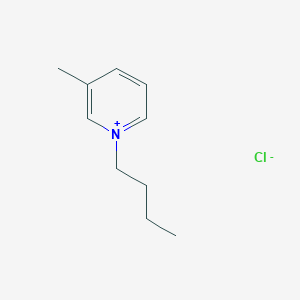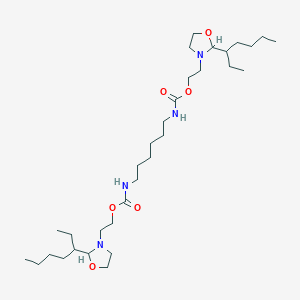
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate, also known as HOCPCA, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. HOCPCA belongs to the class of compounds known as positive allosteric modulators (PAMs), which are compounds that enhance the activity of a receptor without directly activating it.
Mecanismo De Acción
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate enhances the activity of the glutamate receptor by binding to a specific site on the receptor known as the allosteric site. This binding causes a conformational change in the receptor, which enhances the activity of the receptor. The glutamate receptor plays a role in various physiological processes, including learning and memory, and is implicated in various diseases.
Efectos Bioquímicos Y Fisiológicos
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease. Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has also been shown to have anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate is its specificity for the glutamate receptor, which reduces the potential for off-target effects. However, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has a short half-life, which limits its usefulness as a therapeutic agent. In addition, the synthesis method for Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate is complex and requires specialized equipment.
Direcciones Futuras
For the study of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate include the development of analogs with improved pharmacokinetic properties and the exploration of its potential in other diseases.
Métodos De Síntesis
The synthesis of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate involves the reaction of 1,6-hexanediamine with 2-(2-(heptan-3-yl)oxazolidin-3-yl)ethanol and phosgene. The resulting product is then treated with urea to obtain Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate. The synthesis method has been optimized to improve the yield and purity of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate.
Aplicaciones Científicas De Investigación
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been studied for its potential as a therapeutic agent in various diseases, including schizophrenia, Alzheimer's disease, and Parkinson's disease. In schizophrenia, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to enhance the activity of the glutamate receptor, which plays a role in the pathophysiology of the disease. In Alzheimer's disease, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to improve cognitive function in animal models. In Parkinson's disease, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
Número CAS |
140921-24-0 |
|---|---|
Nombre del producto |
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate |
Fórmula molecular |
C32H62N4O6 |
Peso molecular |
598.9 g/mol |
Nombre IUPAC |
2-(2-heptan-3-yl-1,3-oxazolidin-3-yl)ethyl N-[6-[2-(2-heptan-3-yl-1,3-oxazolidin-3-yl)ethoxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C32H62N4O6/c1-5-9-15-27(7-3)29-35(19-23-39-29)21-25-41-31(37)33-17-13-11-12-14-18-34-32(38)42-26-22-36-20-24-40-30(36)28(8-4)16-10-6-2/h27-30H,5-26H2,1-4H3,(H,33,37)(H,34,38) |
Clave InChI |
GLHIIWCTJKBGGM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1N(CCO1)CCOC(=O)NCCCCCCNC(=O)OCCN2CCOC2C(CC)CCCC |
SMILES canónico |
CCCCC(CC)C1N(CCO1)CCOC(=O)NCCCCCCNC(=O)OCCN2CCOC2C(CC)CCCC |
Otros números CAS |
140921-24-0 |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



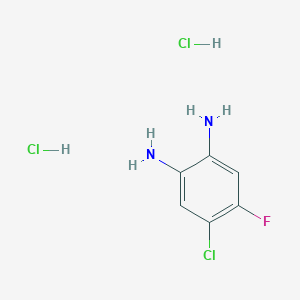
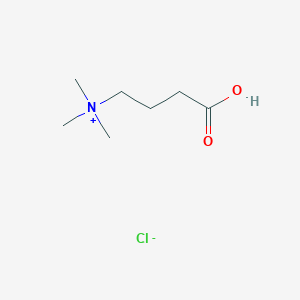
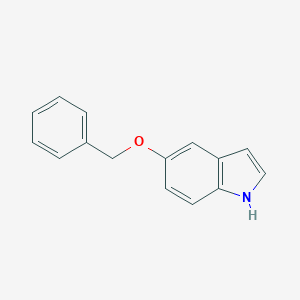
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B140444.png)
